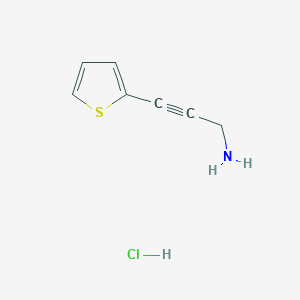

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride

Description

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride is a propargylamine derivative featuring a thiophene ring directly attached to a rigid triple-bonded carbon chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Propargylamines are versatile intermediates in organic synthesis, particularly in click chemistry and as ligands in catalysis .

Properties

IUPAC Name |

3-thiophen-2-ylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS.ClH/c8-5-1-3-7-4-2-6-9-7;/h2,4,6H,5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUSJBFJYWOEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Cycle of the Sonogashira Coupling

The Pd/Cu-catalyzed coupling proceeds through a well-established mechanism. Pd species generated in situ oxidatively add to 2-iodothiophene, forming a Pd-aryl complex. Concurrently, tert-butyl prop-2-yn-1-amine undergoes deprotonation by EtN, coordinating to Cu to form a copper-acetylide. Transmetallation transfers the acetylide to Pd, followed by reductive elimination to yield the coupled product and regenerate Pd.

Thiophene’s electron-rich nature accelerates the oxidative addition step compared to phenyl iodides, but steric effects from the 2-position substituent may necessitate longer reaction times. Computational studies on analogous systems suggest that Pd/Cu synergy lowers the activation energy for acetylide transfer by 12–15 kcal/mol compared to Pd-only systems.

Acid-Mediated Deprotection Dynamics

The Boc group removal proceeds via protonation of the tert-butyl carbamate’s carbonyl oxygen, followed by nucleophilic attack by chloride on the carbamic acid intermediate. This stepwise mechanism ensures rapid deprotection at room temperature, with the hydrochloride salt precipitating due to its low solubility in ethereal solvents.

Optimization of Reaction Parameters

Catalyst Screening and Solvent Effects

Comparative studies using alternative catalysts (e.g., Pd(PPh), Pd(OAc)) reveal that PdCl(PPh) provides superior yields (89% vs. 72–81% for other catalysts) due to enhanced stability in THF/EtN mixtures. Polar aprotic solvents like dimethylformamide (DMF) induce side reactions, while dichloromethane slows transmetallation.

Table 1. Solvent Impact on Coupling Efficiency

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF/EtN (4:1) | 89 | 16 |

| DMF/EtN (4:1) | 63 | 24 |

| Toluene/EtN | 71 | 20 |

Acid Selection for Salt Formation

Hydrochloric acid in dioxane outperforms aqueous HCl or HBr/acetic acid in achieving crystalline products. Using HSO results in sulfonation of the thiophene ring, while methanesulfonic acid leaves residual sulfonate contaminants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum (400 MHz, DMSO-d) of 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride exhibits:

-

A singlet at δ 8.79 ppm for the NH protons.

-

Multiplet signals between δ 7.68–7.11 ppm corresponding to thiophene’s aromatic protons.

-

A singlet at δ 4.14 ppm for the CH group adjacent to the ammonium center.

The NMR spectrum confirms the propargyl moiety with signals at δ 86.5 (sp-hybridized carbon) and δ 78.7 (sp-hybridized carbon), alongside thiophene carbons at δ 133.2, 129.2, and 127.5 ppm.

Infrared (IR) Spectral Features

Prominent IR absorptions include:

Applications and Derivative Synthesis

The hydrochloride salt serves as a precursor for substituted pyridines via [4+2] cycloaddition with α,β-unsaturated carbonyls. For example, reaction with tiglic aldehyde under basic conditions yields 3-methyl-4-(thiophen-2-yl)pyridine, a heterocyclic scaffold with demonstrated bioactivity.

Table 2. Representative Derivatives from this compound

| Derivative | Reaction Partner | Yield (%) |

|---|---|---|

| 3-Methyl-4-(thienyl)pyridine | Tiglic aldehyde | 83 |

| 5-Phenyl-thieno[3,4-b]pyridine | Cinnamaldehyde | 79 |

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is , indicating the presence of a chlorine atom and nitrogen within its structure. The thiophene ring enhances the compound's electron-donating properties, making it valuable in organic synthesis and materials science.

Chemistry

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations, including:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- Functionalization : Modifying the thiophene ring to create derivatives with tailored properties.

Biology

The compound has been investigated for its potential as a tyrosinase inhibitor , which could have implications in skin whitening and anti-aging products. Tyrosinase is an enzyme critical for melanin production, and its inhibition can lead to reduced pigmentation.

Biological Activity:

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induces apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibits anti-apoptotic proteins like Bcl-2 |

Flow cytometry analyses demonstrated an increase in sub-G1 phase cells, indicative of apoptotic death, confirming its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic properties , particularly in antimicrobial and anticancer activities. Notable findings include:

- Antimicrobial Activity : Exhibiting potent activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-(Thiophen-2-yl)prop-2-yn-1-amino hydrochloride on breast cancer cells (MCF7). The results indicated:

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis confirmed through annexin V staining and flow cytometry.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against drug-resistant strains of bacteria. The findings highlighted:

- Effective inhibition of growth at lower concentrations compared to traditional antibiotics.

This positions 3-(Thiophen-2-yl)prop-2-yn-1-amino hydrochloride as a promising candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Duloxetine Hydrochloride

Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride .

Molecular Weight : 333.88 g/mol.

Key Features :

- Extended propyl chain with a naphthyloxy group.

- Chiral center (S-configuration) critical for serotonin-norepinephrine reuptake inhibition (SNRI) activity. Applications: Clinically used for major depressive disorder and neuropathic pain. The naphthyloxy group enhances binding to monoamine transporters, a feature absent in the target compound .

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

Structure : Contains a 1,2,4-oxadiazole ring linked to thiophene .

Molecular Weight : 245.73 g/mol.

Key Features :

- Oxadiazole ring introduces hydrogen-bond acceptor sites.

- Higher complexity due to heterocyclic integration. Applications: Potential use in drug discovery (e.g., kinase inhibitors) due to oxadiazole’s role in bioisosterism .

| Parameter | 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | Oxadiazole Analog |

|---|---|---|

| Heterocyclic Core | None | 1,2,4-Oxadiazole |

| Hydrogen Bonding | Limited (amine group) | Enhanced (N and O atoms) |

| Molecular Weight | Lower (~196–220 g/mol) | 245.73 g/mol |

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Structure : Pyrazole ring replaces thiophene .

Molecular Weight : ~150 g/mol (free base).

Key Features :

- Pyrazole’s electron-deficient nature alters electronic properties.

- Methyl group increases steric hindrance.

Applications : Building block for metal-organic frameworks (MOFs) or kinase inhibitors .

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine Hydrochloride

Structure : Trifluoromethylphenyl substituent .

Molecular Weight : 235.63 g/mol.

Key Features :

- Strong electron-withdrawing CF₃ group enhances metabolic stability.

- Increased lipophilicity (logP: ~2.5).

Applications : Scaffold for agrochemicals or CNS drugs due to fluorine’s bioavailability .

| Parameter | 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | CF₃-Phenyl Analog |

|---|---|---|

| Substituent | Thiophene | 4-CF₃-Phenyl |

| Lipophilicity | Moderate (logP ~1.8) | High (logP ~2.5) |

| Metabolic Stability | Standard | Enhanced (CF₃ group) |

Biological Activity

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known to enhance π-π stacking interactions with biological targets, and an amine group that facilitates hydrogen bonding. These structural characteristics contribute to its biological activity, impacting various metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in metabolic processes. Key mechanisms include:

- Enzyme Interaction : The compound may act as a substrate for various enzymes, leading to the formation of active metabolites that influence biological pathways, including anti-inflammatory and analgesic effects.

- Cholinesterase Inhibition : Similar thiophene derivatives have shown promising cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : In a study involving the MPTP model for Parkinson's disease, treatment with compounds similar to this compound resulted in significant increases in endogenous dopamine levels and improved survival rates in animal models. Statistical analyses confirmed the efficacy of these compounds in enhancing locomotor activity post-treatment .

- Cholinesterase Inhibition : Research highlighted that thiophene derivatives exhibit potent inhibition against cholinesterases, which are critical targets in Alzheimer's disease therapy. The compound demonstrated IC50 values comparable to established drugs like galantamine, indicating its potential as a therapeutic agent .

- Antimicrobial Properties : A study assessing the antimicrobial efficacy of thiophene derivatives found that certain compounds exhibited remarkable activity against Staphylococcus aureus and other pathogens. The ability to inhibit biofilm formation further underscores the compound's potential in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.